molecular formula C9H17Cl B13176998 1-(Chloromethyl)-1-ethylcyclohexane

1-(Chloromethyl)-1-ethylcyclohexane

Cat. No.: B13176998
M. Wt: 160.68 g/mol
InChI Key: APJJRHMNWJRCHW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-ethylcyclohexane (CAS: 1487656-37-0) is a halogenated cycloalkane of interest in advanced chemical research and development . With a molecular formula of C9H17Cl and a molecular weight of 160.68 g/mol, this compound features a quaternary carbon center simultaneously bearing an ethyl and a chloromethyl group, making it a versatile and sterically defined synthetic intermediate . The chloromethyl group is a key functional handle, enabling this molecule to participate in diverse chemical transformations. Its primary research value lies in its application as a building block in organic synthesis, particularly for the construction of more complex, functionalized cyclohexane-based architectures. It can undergo various nucleophilic substitution reactions, allowing researchers to introduce the 1-ethylcyclohexyl moiety into target molecules, which can be valuable for studying steric effects or for creating specific three-dimensional structures in materials science or medicinal chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-(chloromethyl)-1-ethylcyclohexane

InChI

InChI=1S/C9H17Cl/c1-2-9(8-10)6-4-3-5-7-9/h2-8H2,1H3

InChI Key

APJJRHMNWJRCHW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)CCl

Origin of Product

United States

Synthetic Methodologies for 1 Chloromethyl 1 Ethylcyclohexane and Analogous Structures

Direct Chloromethylation Approaches

Direct chloromethylation involves the simultaneous formation of a carbon-carbon bond and a carbon-chlorine bond at the target position. These methods are often sought for their atom economy and shorter reaction sequences.

Electrophilic chloromethylation, most notably the Blanc chloromethylation, is a well-established method for introducing a chloromethyl group onto aromatic rings. wikipedia.orgalfa-chemistry.com The reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orglibretexts.org The mechanism involves the in-situ formation of a highly electrophilic species, likely a chloromethyl cation or a related complex, which then attacks the electron-rich aromatic ring. wikipedia.orgalfa-chemistry.com

However, this method is generally not applicable to saturated hydrocarbons like ethylcyclohexane. Alkanes and cycloalkanes lack the necessary π-electron density to react with the electrophilic chloromethylating agent under typical Blanc conditions. The high energy barrier for the electrophilic attack on a C-H or C-C sigma bond of an alkane makes this route synthetically unviable for the direct synthesis of 1-(Chloromethyl)-1-ethylcyclohexane.

Free radical chlorination is a more suitable approach for the functionalization of saturated hydrocarbons. scribd.compearson.com This method involves the substitution of a hydrogen atom with a chlorine atom via a radical chain reaction mechanism. While elemental chlorine (Cl₂) can be used, it often leads to a mixture of mono- and polychlorinated products and can be difficult to control. pearson.comdoubtnut.com

A more controlled method for radical chlorination involves the use of reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). scribd.comyoutube.com For a molecule like ethylcyclohexane, this reaction would proceed by abstraction of a hydrogen atom by a chlorine radical, followed by reaction of the resulting alkyl radical with SO₂Cl₂ to yield the chlorinated product and a sulfonyl chloride radical, which continues the chain.

The primary challenge with this approach is the lack of regioselectivity. Ethylcyclohexane has several different types of hydrogen atoms (primary, secondary, and tertiary on the ring and the ethyl group), all of which are susceptible to abstraction. This would lead to a mixture of isomeric monochlorinated products. The distribution of these products is influenced by the relative reactivity of the different C-H bonds and their statistical abundance.

Table 1: Potential Monochlorination Products of Ethylcyclohexane via Radical Chlorination

Product NamePosition of Chlorination
1-(Chloromethyl)-1-ethylcyclohexane Primary (on ethyl group, benzylic-like)
1-Chloro-1-ethylcyclohexaneTertiary (on cyclohexane (B81311) ring)
(1-Chloroethyl)cyclohexaneSecondary (on ethyl group)
1-Chloro-2-ethylcyclohexaneSecondary (on cyclohexane ring)
1-Chloro-3-ethylcyclohexaneSecondary (on cyclohexane ring)
1-Chloro-4-ethylcyclohexaneSecondary (on cyclohexane ring)

This table is for illustrative purposes and does not represent an exhaustive list of all possible isomers and their relative yields.

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, typically an aqueous phase and an organic phase. youtube.comcapes.gov.bryoutube.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. youtube.comyoutube.com

In the context of chloromethylation, PTC has been successfully applied to aromatic compounds, where an aqueous solution of formaldehyde and HCl can be reacted with an aromatic substrate in an organic solvent. phasetransfercatalysis.com The catalyst facilitates the transfer of the reactive species to the organic phase.

For a saturated substrate like ethylcyclohexane, a hypothetical PTC approach could be envisioned. However, the fundamental limitation remains the low reactivity of the alkane towards the electrophilic chloromethylating agent. While PTC can overcome phase separation issues, it does not alter the intrinsic chemical reactivity of the substrate. There is a lack of documented successful applications of PTC for the direct chloromethylation of non-activated, saturated hydrocarbons.

Indirect Synthetic Routes via Precursor Transformation

Indirect routes offer a more controlled and often more reliable pathway to 1-(Chloromethyl)-1-ethylcyclohexane by starting with a precursor molecule that already contains the desired carbon skeleton.

One of the most common and reliable methods for preparing alkyl chlorides is the nucleophilic substitution of alcohols. The precursor for 1-(Chloromethyl)-1-ethylcyclohexane would be (1-ethylcyclohexyl)methanol (B6147633). The hydroxyl group of an alcohol can be replaced by a chlorine atom using several reagents. ncert.nic.in

Common reagents for this transformation include:

Thionyl chloride (SOCl₂): This is often the preferred reagent as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. ncert.nic.in

Phosphorus pentachloride (PCl₅): This is a powerful chlorinating agent, but the solid nature and the formation of solid byproducts (POCl₃ and HCl) can complicate the reaction workup.

Concentrated Hydrochloric Acid (HCl) with Zinc Chloride (ZnCl₂): This mixture, known as the Lucas reagent, is effective for converting tertiary and secondary alcohols to their corresponding chlorides. sciencemadness.orgdoubtnut.comdrishtiias.com The reaction with primary alcohols is much slower. sciencemadness.orgdrishtiias.com Since (1-ethylcyclohexyl)methanol is a primary alcohol, this method would likely require heating and may not be as efficient. ncert.nic.in

Table 2: Comparison of Reagents for the Conversion of (1-Ethylcyclohexyl)methanol to 1-(Chloromethyl)-1-ethylcyclohexane

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Reflux, often with a base like pyridineGaseous byproducts, clean reactionReagent is moisture sensitive
Phosphorus Pentachloride (PCl₅)Mild to moderate temperaturesHighly reactiveSolid reagent and byproducts
Conc. HCl / ZnCl₂Heating for primary alcoholsInexpensive reagentsSlower reaction for primary alcohols, potential for rearrangements

Decarboxylative halogenation provides another indirect route, starting from a carboxylic acid precursor. nih.gov For the synthesis of 1-(Chloromethyl)-1-ethylcyclohexane, the required precursor would be 1-ethylcyclohexaneacetic acid (a one-carbon homolog of the desired product's carboxylic acid analog). A more direct precursor, if available, would be a carboxylic acid where the carboxyl group is attached to the carbon that will become the chloromethyl group. However, the most common decarboxylative halogenation reactions result in the replacement of the carboxyl group with a halogen. Therefore, starting with 1-ethylcyclohexanecarboxylic acid would yield 1-chloro-1-ethylcyclohexane, not the desired product.

The classic method is the Hunsdiecker reaction , where a silver salt of a carboxylic acid is treated with a halogen (in this case, chlorine) to produce an alkyl halide with one less carbon atom. nih.gov The reaction proceeds through a radical mechanism.

Modifications to the Hunsdiecker reaction have been developed to avoid the need for pre-formed silver salts and to use more convenient reagents. The Kochi reaction , for example, uses lead tetraacetate and a chloride salt (like lithium chloride) to effect the decarboxylative chlorination of carboxylic acids. nih.gov More recent developments have led to catalytic methods for decarboxylative chlorination, often using transition metal catalysts or photoredox catalysis, which offer milder reaction conditions and broader substrate scope. nih.gov

Table 3: Selected Decarboxylative Chlorination Methods

MethodKey ReagentsGeneral Applicability
Hunsdiecker ReactionSilver carboxylate, Cl₂Primary, secondary, and tertiary alkyl halides
Kochi ReactionCarboxylic acid, Pb(OAc)₄, LiClPrimary, secondary, and tertiary alkyl chlorides
Catalytic MethodsCarboxylic acid, catalyst (e.g., Ag, Fe), chlorinating agentBroad scope, including aliphatic acids

These methods would be applied to a suitable carboxylic acid precursor to generate the desired alkyl chloride framework.

Functional Group Interconversions on Cyclohexane Skeletons

The synthesis of 1-(chloromethyl)-1-ethylcyclohexane can be envisioned through the strategic modification of functional groups on a pre-existing 1-ethylcyclohexane scaffold. A common precursor would be (1-ethylcyclohexyl)methanol. The conversion of the primary alcohol group in this precursor to a chloromethyl group is a classic functional group interconversion. This transformation can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Another versatile approach involves the Williamson ether synthesis, which can be adapted to form alkyl halides. For instance, a related synthesis of 1,4-bis(ethoxymethyl)cyclohexane is achieved by reacting 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of a base and a phase transfer catalyst. google.com This highlights a method where an alcohol is converted to a different functional group using an alkyl halide.

More complex interconversions on the cyclohexane ring have also been explored. For example, methods have been developed for the synthesis of cyclohexanediamine triazole (CHDT) functionalized molecules starting from trans-1,2-diaminocyclohexane. nih.govacs.org These multi-step syntheses involve functionalizations like monobenzylation and alkylation, demonstrating the robustness of the cyclohexane skeleton to various reaction conditions. nih.govacs.org Advanced techniques, such as iodine monochloride (ICl)-mediated reactions, can achieve highly chemo- and regioselective functional group interconversions, transforming methyl homopropargyl ethers into α-iodo-γ-chloro-ketones, showcasing sophisticated methods for introducing halogen atoms. nih.gov

Stereoselective Synthesis of 1-(Chloromethyl)-1-ethylcyclohexane Derivatives

While 1-(chloromethyl)-1-ethylcyclohexane itself is an achiral molecule, the introduction of additional substituents on the cyclohexane ring can generate one or more stereocenters. In such cases, controlling the stereochemical outcome of the synthesis becomes crucial. mit.edu The stereoselective synthesis of polysubstituted cyclohexanes is a field of significant interest due to the prevalence of this structural motif in natural products and pharmaceuticals. nih.govbeilstein-journals.org

Diastereoselectivity in cyclohexane systems is often governed by the thermodynamic stability of the chair conformations. Substituents prefer to occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.org This principle can be used to control the stereochemistry of newly introduced groups. For instance, the synthesis of highly substituted cyclohexanones has been achieved with complete diastereoselectivity through cascade Michael reactions. nih.govbeilstein-journals.org The relative stereochemistry of the substituents in these complex cyclic systems is dictated by the reaction pathway and can be confirmed by advanced analytical techniques like 2D NOESY experiments. acs.org

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be accomplished through various strategies, including the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction. Organocatalysis has emerged as a powerful tool for such transformations. For example, quinine-based catalysts have been used in cascade reactions to produce multicyclic spiro-compounds containing a cyclohexane ring with moderate to high enantioselectivity. beilstein-journals.org

Table 1: Examples of Diastereoselective Reactions on Cyclohexane Scaffolds
Reaction TypeSubstratesKey Reagent/CatalystOutcomeReference
Cascade Double Michael ReactionCurcumins and ArylidenemalonatesAqueous KOH, TBABHighly functionalized cyclohexanones with complete diastereoselectivity. nih.gov
Knoevenagel Condensation / Intramolecular Lactam FormationDisubstituted cyclohexeneNot specifiedHighly substituted cis-decahydroquinoline. nih.gov
CyclopentannulationCyclic 1,3-pentanediones and Cyclopropyl Phosphonium SaltNaHFunctionalized diquinanes with high diastereoselectivity. acs.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely employed in asymmetric synthesis. researchgate.net

Commonly used chiral auxiliaries include oxazolidinones and camphorsultam, which are often derived from readily available natural sources like amino acids or camphor. wikipedia.orgresearchgate.net For the synthesis of a chiral derivative of 1-(chloromethyl)-1-ethylcyclohexane, one could hypothetically attach a chiral auxiliary to a precursor molecule. The auxiliary would then sterically guide the addition of a subsequent group, for example, the ethyl group to a 1-(chloromethyl)cyclohexanone precursor, to favor the formation of one diastereomer. The Evans oxazolidinone auxiliaries, for instance, are highly effective in directing stereoselective aldol reactions and alkylations. wikipedia.orgresearchgate.net

Catalyst-mediated approaches involve the use of a chiral catalyst that interacts with the substrate to form diastereomeric transition states, leading to an enantiomerically enriched product. Transition metal catalysts, often complexed with chiral ligands, are frequently used. For example, rhodium(I)-catalyzed intramolecular cycloadditions have been developed to construct bicyclic compounds containing a chiral quaternary carbon stereocenter with high enantioselectivity. acs.org Similarly, phosphine-catalyzed syntheses have proven effective for creating highly functionalized diquinanes stereoselectively. acs.org

Table 2: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryTypical ApplicationKey FeatureReference
Oxazolidinones (Evans Auxiliaries)Stereoselective aldol reactions, alkylations, acylations.Forms a (Z)-enolate that reacts with high diastereoselectivity. wikipedia.org
Camphorsultam (Oppolzer's Sultam)Michael additions, Diels-Alder reactions, construction of oxazoline rings.Provides significant asymmetric induction, often superior to oxazolidinones in specific cases. wikipedia.org
PseudoephedrineAsymmetric alkylation to produce chiral carboxylic acids and ketones.The resulting amide is easily alkylated and then cleaved under mild conditions. wikipedia.org
SAMP/RAMPAsymmetric alkylation of aldehydes and ketones.Based on (S)- and (R)-1-amino-2-methoxymethylpyrrolidine; provides access to both enantiomers. wikipedia.org

Green Chemistry Approaches in 1-(Chloromethyl)-1-ethylcyclohexane Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. In the context of synthesizing halogenated alkanes, this involves seeking alternatives to traditional organic solvents and developing more efficient, atom-economical reactions.

A key green approach is the use of water as a reaction solvent. nih.gov For reactions involving non-polar species like cyclohexane derivatives, phase-transfer catalysis can be employed to facilitate reactions between aqueous and organic phases. This method was successfully used in the synthesis of 1,4-bis(ethoxymethyl)cyclohexane, using an aqueous solution of an inorganic base, thereby avoiding flammable and expensive solvents like THF and reagents like sodium hydride. google.com

Another frontier in green chemistry is the use of light to drive chemical reactions. Photochemistry offers a pathway to activate stable bonds under mild conditions. Recent research has shown that a cerium(III) complex can activate strong carbon-chlorine bonds in compounds like chloro-cyclohexane upon irradiation with visible light. rsc.org This light-induced single-electron transfer (SET) process can facilitate dehalogenation reactions, pointing towards novel, sustainable methods for both synthesis and degradation of halogenated compounds. rsc.org

Furthermore, enhancing catalyst efficiency is a cornerstone of green synthesis. The development of catalysts with high turnover numbers means that smaller quantities of the catalyst are needed, reducing cost and potential metal contamination in the final product. youtube.com The use of solvent-free conditions, such as the oxidation of cyclohexane using mesoporous SBA-15 supported gold nanoparticles, also represents a significant step towards more sustainable chemical production. neist.res.in

Conformational Analysis and Stereochemistry of 1 Chloromethyl 1 Ethylcyclohexane

Cyclohexane (B81311) Ring Conformations (Chair, Boat, Twist-Boat)

The cyclohexane ring is not a planar structure. To alleviate angle and torsional strain, it adopts several non-planar conformations. The most stable of these is the chair conformation , which has a strain energy of nearly zero. masterorganicchemistry.comucalgary.calibretexts.org In this arrangement, the carbon-carbon bond angles are very close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms are staggered, minimizing torsional strain. ucalgary.calibretexts.org

Other, less stable conformations include the boat and twist-boat (or skew-boat) conformations. The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens, which are positioned closely together at the "bow" and "stern" of the boat. ucalgary.calibretexts.orgyoutube.com It also experiences torsional strain from eclipsing interactions. ucalgary.cayoutube.com The twist-boat conformation is formed by a slight twisting of the boat structure, which alleviates some of the flagpole and eclipsing strain, making it more stable than the boat but still significantly less stable than the chair. masterorganicchemistry.comlibretexts.orgyoutube.comwikipedia.org The interconversion between chair conformations, known as ring flipping, proceeds through these higher-energy intermediates. ucalgary.cawikipedia.org

ConformationRelative Energy (kJ/mol)Key Features
Chair0No angle or torsional strain. ucalgary.calibretexts.org
Twist-Boat~23Less strain than the boat conformation. libretexts.org
Boat>23Significant steric and torsional strain. ucalgary.calibretexts.orgyoutube.com
Half-Chair>40High angle and torsional strain; a transition state. masterorganicchemistry.comlibretexts.orgwikipedia.org

Conformational Isomerism of Ethyl and Chloromethyl Substituents

In a substituted cyclohexane like 1-(chloromethyl)-1-ethylcyclohexane, the substituents can occupy two distinct types of positions on the chair conformation: axial and equatorial . ucalgary.calibretexts.org Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.org

Axial and Equatorial Preferences of Substituents

Generally, substituents prefer to occupy the more spacious equatorial position to minimize steric interactions. lumenlearning.compearson.com When a substituent is in the axial position, it experiences steric repulsion with the other two axial atoms on the same side of the ring. lumenlearning.compressbooks.publibretexts.org This unfavorable interaction is known as a 1,3-diaxial interaction. pressbooks.publibretexts.orgquimicaorganica.org

For 1-(chloromethyl)-1-ethylcyclohexane, both the ethyl and chloromethyl groups are attached to the same carbon atom (C1). This means that in one chair conformation, one group will be axial and the other equatorial. Through a ring flip, their positions will be interchanged. The relative stability of these two conformers depends on the steric bulk of the ethyl and chloromethyl groups. Larger groups experience greater steric strain in the axial position. pressbooks.pub Therefore, the conformation where the larger group occupies the equatorial position will be more stable.

The preference for a substituent to be in the equatorial position can be quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. oregonstate.edu

SubstituentA-value (kcal/mol)
-CH3 (Methyl)1.74
-CH2CH3 (Ethyl)1.8
-Cl (Chloro)0.53

1,3-Diaxial Interactions and Steric Hindrance

1,3-diaxial interactions are a primary source of steric strain in substituted cyclohexanes. libretexts.orgquimicaorganica.org These interactions occur between an axial substituent and the axial hydrogens (or other substituents) at the C3 and C5 positions relative to it. libretexts.org The larger the axial substituent, the stronger the repulsion and the higher the energy of the conformation. pressbooks.pub

Dynamic Conformational Equilibria

The different conformations of 1-(chloromethyl)-1-ethylcyclohexane are not static but are in a constant state of flux.

Ring Inversion Dynamics

The cyclohexane ring can rapidly interconvert between its two chair conformations through a process called ring flipping or chair-flipping . ucalgary.cawikipedia.orgmasterorganicchemistry.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.orgmasterorganicchemistry.com At room temperature, this inversion is typically very fast. libretexts.org

For 1-(chloromethyl)-1-ethylcyclohexane, the two chair conformations are not energetically equivalent. The equilibrium will favor the conformer with the lower energy, which is the one that minimizes steric strain, primarily from 1,3-diaxial interactions. pressbooks.pub Studies on similar disubstituted cyclohexanes have shown that the presence of bulky substituents can affect the rate and equilibrium of this ring inversion. acs.org

Influence of Conformation on Reactivity (Curtin-Hammett Principle)

The relationship between the conformational isomers of a molecule and the products of its reactions is elucidated by the Curtin-Hammett principle. wikipedia.org This principle states that for a reaction involving a pair of rapidly interconverting isomers (like the chair conformers of a cyclohexane derivative), where each isomer reacts irreversibly to form a unique product, the ratio of these products is not determined by the relative populations of the ground-state isomers. ias.ac.inopenochem.org Instead, the product distribution is controlled by the difference in the free energies of the transition states leading to each product. chemeurope.com

In the context of 1-(chloromethyl)-1-ethylcyclohexane, the molecule exists as two primary chair conformations that are in rapid equilibrium. In one conformer, the ethyl group is in an axial position while the chloromethyl group is equatorial. In the other, the ethyl group is equatorial, and the chloromethyl group is axial. Due to the larger steric bulk of the ethyl group compared to the chloromethyl group, the conformer with the equatorial ethyl group is expected to be more stable and thus more populated at equilibrium.

Let's consider a hypothetical elimination reaction of 1-(chloromethyl)-1-ethylcyclohexane with a strong base. For an E2 elimination to occur, the leaving group (chlorine) and a proton on an adjacent carbon must be in an anti-periplanar arrangement. libretexts.orglibretexts.org This geometric requirement means that the leaving group must be in an axial position. libretexts.org

Conformer A (less stable): Ethyl group is axial, and the chloromethyl group is equatorial. The chlorine atom is not in an axial position, so this conformer cannot directly undergo E2 elimination.

Conformer B (more stable): Ethyl group is equatorial, and the chloromethyl group is axial. The chlorine atom is in the required axial position for E2 elimination.

Let's assume two possible elimination products can be formed, Product X and Product Y, from the reactive Conformer B. The formation of these products will proceed through different transition states (TS-X and TS-Y) with different activation energies.

The Curtin-Hammett principle can be illustrated with the following energy profile:

(A hypothetical energy diagram would show the relative energies of the two ground state conformers, the energy barrier for their interconversion, and the activation energies for the formation of products from the reactive conformer.)

Even though Conformer B is the more stable and reactive conformer, if the activation energy for the formation of a product from the less stable Conformer A (via its own transition state) were significantly lower, the major product could arise from the less abundant conformer. ias.ac.in In the case of 1-(chloromethyl)-1-ethylcyclohexane, since only the conformer with the axial chloromethyl group can undergo E2 elimination, the reaction must proceed through this conformation. The product ratio will then be determined by the relative energies of the transition states leading to the different possible alkenes.

Hypothetical Reaction Data for 1-(chloromethyl)-1-ethylcyclohexane Elimination

To illustrate the Curtin-Hammett principle, consider the following hypothetical data for an elimination reaction:

ParameterValue
Equilibrium constant (K = [Conformer B]/[Conformer A])3.0
Rate constant for formation of Product X from Conformer B (kX)2.0 x 10-4 s-1
Rate constant for formation of Product Y from Conformer B (kY)6.0 x 10-4 s-1
Free energy of activation for Product X (ΔG‡X)90 kJ/mol
Free energy of activation for Product Y (ΔG‡Y)85 kJ/mol

In this hypothetical scenario, even if Conformer A is less stable, the rapid equilibrium ensures that the population of Conformer B is constantly replenished as it reacts. The product ratio is determined by the difference in the activation energies of the transition states (ΔΔG‡). chemeurope.com Since the activation energy for the formation of Product Y is lower, it will be the major product, regardless of the initial population of the ground-state conformers. The product ratio [Y]/[X] would be greater than 1, dictated by the rate constants kY/kX, which reflects the difference in transition state energies.

Derivatization Chemistry and Functional Group Transformations

Conversion to Alcohols and Ethers

The transformation of the chloromethyl group into an alcohol or ether functionality represents a fundamental step in expanding the synthetic utility of the parent compound.

Alcohols: The corresponding primary alcohol, (1-ethylcyclohexyl)methanol (B6147633), can be synthesized through a nucleophilic substitution reaction (SN2) using hydroxide (B78521) ions. This hydrolysis is typically carried out in the presence of a strong base like sodium hydroxide in an aqueous solvent mixture.

Ethers: The Williamson ether synthesis provides a classic and efficient method for converting 1-(Chloromethyl)-1-ethylcyclohexane into various ethers. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the SN2 displacement of the chloride ion by an alkoxide nucleophile. wikipedia.orgyoutube.com The alkoxide can be prepared by treating an alcohol with a strong base such as sodium hydride. youtube.comkhanacademy.org This method is highly versatile, allowing for the preparation of both simple and more complex symmetrical and asymmetrical ethers. byjus.com Due to the SN2 mechanism, primary alkyl halides like 1-(Chloromethyl)-1-ethylcyclohexane are ideal substrates for this transformation. masterorganicchemistry.com

Table 1: Synthesis of Alcohols and Ethers

Product Name Reagents Solvent General Conditions Reaction Type
(1-Ethylcyclohexyl)methanol Sodium Hydroxide (NaOH) Water/THF Heat SN2 Hydrolysis
1-Ethyl-1-(methoxymethyl)cyclohexane Sodium Methoxide (NaOCH₃) Methanol Reflux Williamson Ether Synthesis

This table presents plausible reaction conditions based on general chemical principles for the derivatization of 1-(Chloromethyl)-1-ethylcyclohexane.

Formation of Amines and Other Nitrogen-Containing Compounds

The introduction of nitrogen-containing functional groups is crucial for the synthesis of biologically active molecules and other advanced materials.

Amines: Primary, secondary, and tertiary amines can be synthesized from 1-(Chloromethyl)-1-ethylcyclohexane. Direct reaction with excess ammonia (B1221849) can yield the primary amine, N-((1-ethylcyclohexyl)methyl)amine, although this method can sometimes lead to over-alkylation. A more controlled approach for synthesizing primary amines is the Gabriel synthesis, which involves alkylation of potassium phthalimide (B116566) followed by hydrolysis. libretexts.org Alternatively, reaction with sodium azide (B81097) (NaN₃) produces an alkyl azide intermediate, 1-(azidomethyl)-1-ethylcyclohexane. Subsequent reduction of the azide, commonly achieved with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, cleanly affords the primary amine. libretexts.org

Quaternary Ammonium (B1175870) Salts: Reaction with tertiary amines leads to the formation of quaternary ammonium salts.

Table 2: Synthesis of Nitrogen-Containing Compounds

Product Name Reagents Solvent General Conditions Reaction Type
N-((1-Ethylcyclohexyl)methyl)amine 1. Sodium Azide (NaN₃) 2. LiAlH₄ 1. DMF 2. Diethyl Ether 1. Heat 2. Reflux SN2, Reduction
N,N-Dimethyl-N-((1-ethylcyclohexyl)methyl)amine Dimethylamine Ethanol Sealed tube, Heat SN2 Nucleophilic Substitution

This table outlines common synthetic routes for producing nitrogenous derivatives from 1-(Chloromethyl)-1-ethylcyclohexane.

Synthesis of Carboxylic Acids and Esters

Chain extension by one carbon atom to form a carboxylic acid derivative is a valuable synthetic transformation.

Carboxylic Acids: The synthesis of 1-ethylcyclohexaneacetic acid can be achieved through a two-step process. First, the formation of a Grignard reagent is accomplished by reacting 1-(Chloromethyl)-1-ethylcyclohexane with magnesium metal in an anhydrous ether solvent. Subsequent reaction of this organometallic intermediate with carbon dioxide (CO₂), followed by an acidic workup, yields the desired carboxylic acid. This carboxylation of a Grignard reagent is a robust method for creating tertiary carboxylic acids. orgsyn.org

Esters: The corresponding esters, such as methyl 1-ethylcyclohexaneacetate, can be readily prepared from the carboxylic acid via Fischer esterification, which involves reacting the acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst.

Table 3: Synthesis of Carboxylic Acids and Esters

Product Name Reagents Solvent General Conditions Reaction Type
1-Ethylcyclohexaneacetic Acid 1. Magnesium (Mg) 2. CO₂ 3. H₃O⁺ 1. Diethyl Ether 2. Diethyl Ether 1. Reflux 2. Low Temperature Grignard Formation & Carboxylation

This table details the multi-step synthesis of carboxylic acid and ester derivatives starting from 1-(Chloromethyl)-1-ethylcyclohexane.

Metal-Mediated Cross-Coupling Reactions

Palladium or nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

Kumada Coupling: The Kumada coupling reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org 1-(Chloromethyl)-1-ethylcyclohexane can be converted to its Grignard reagent and then coupled with various aryl or vinyl halides to introduce new carbon substituents at the methyl position. wikipedia.org

Sonogashira Coupling: While the Sonogashira reaction typically couples terminal alkynes with aryl or vinyl halides, modifications exist for coupling with alkyl halides. organic-chemistry.orgwikipedia.orgopenochem.org This would allow for the introduction of an alkynyl group, forming (1-ethylcyclohexyl)prop-2-yn-1-ide derivatives.

These reactions significantly broaden the scope of accessible structures from the starting chloro-compound.

Introduction of Unsaturation: Olefin and Alkyne Formation

Elimination reactions of 1-(Chloromethyl)-1-ethylcyclohexane can be used to introduce a double bond, leading to the formation of an olefin.

Olefin Formation: Treatment of 1-(Chloromethyl)-1-ethylcyclohexane with a strong, sterically hindered base, such as potassium tert-butoxide, favors an E2 elimination pathway. libretexts.org This reaction would lead to the formation of 1-ethyl-1-vinylcyclohexane. Due to the neopentyl-like structure of the substrate, E2 reactions are often favored over SN2 when strong, bulky bases are used. masterorganicchemistry.com E1 elimination could also occur under specific conditions, such as in the presence of a weak base and heat, proceeding through a carbocation intermediate. libretexts.orgchemistrysteps.com

The formation of an alkyne directly from 1-(Chloromethyl)-1-ethylcyclohexane is not a straightforward process and would typically require further functionalization to a suitable precursor, such as a dihalide.

Table 4: Synthesis of Unsaturated Compounds

Product Name Reagents Solvent General Conditions Reaction Type
1-Ethyl-1-vinylcyclohexane Potassium tert-butoxide (t-BuOK) tert-Butanol Heat E2 Elimination

This table summarizes conditions for creating olefins from 1-(Chloromethyl)-1-ethylcyclohexane via elimination reactions.

Heterocycle Synthesis Incorporating the Cyclohexane (B81311) Moiety

The cyclohexane ring of 1-(Chloromethyl)-1-ethylcyclohexane can serve as a scaffold for the construction of spiro-heterocyclic systems. nih.govrsc.org These are compounds where two rings share a single atom.

A general strategy involves a two-step process. First, 1-(Chloromethyl)-1-ethylcyclohexane is converted into a derivative containing a second reactive functional group. For example, conversion to (1-ethylcyclohexyl)methanol introduces a hydroxyl group. This intermediate can then undergo a cyclization reaction. For instance, reaction with a compound containing both an amine and a carboxylic acid could lead to the formation of a spiro-lactam. Similarly, derivatization to N-((1-ethylcyclohexyl)methyl)amine followed by reaction with a bifunctional electrophile can be used to construct a variety of nitrogen-containing spiro-heterocycles. researchgate.net

Computational and Theoretical Studies of 1 Chloromethyl 1 Ethylcyclohexane

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (geometry) and the intrinsic stability of a molecule. For 1-(Chloromethyl)-1-ethylcyclohexane, these calculations would focus on the cyclohexane (B81311) ring's chair conformation and the orientation of the axial and equatorial substituents.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on 1-(Chloromethyl)-1-ethylcyclohexane would involve:

Functional and Basis Set Selection: Choosing an appropriate functional (e.g., B3LYP, M06-2X, ωB97X-D) and basis set (e.g., 6-31G(d), 6-311+G(d,p), aug-cc-pVDZ) is the first step. The choice depends on the properties being investigated, with larger basis sets and more sophisticated functionals generally yielding higher accuracy. Dispersion-corrected functionals are particularly important for accurately modeling the non-covalent interactions that influence conformational stability.

Geometry Optimization: DFT would be used to find the minimum energy structures, which correspond to the most stable geometries of the molecule's conformers. This process systematically adjusts bond lengths, bond angles, and dihedral angles to locate the lowest point on the potential energy surface. For 1-(Chloromethyl)-1-ethylcyclohexane, this would reveal the precise puckering of the cyclohexane ring and the spatial arrangement of the ethyl and chloromethyl groups.

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

For higher accuracy, especially for calculating reaction barriers and weak interactions, more computationally intensive ab initio methods can be employed.

Møller-Plesset Perturbation Theory (MP2): This is often the first step beyond the Hartree-Fock approximation and incorporates electron correlation, which is crucial for accurate energy predictions.

Coupled Cluster (CC) Methods (e.g., CCSD(T)): Regarded as the "gold standard" in quantum chemistry, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provides highly accurate results. However, its computational cost is very high, making it more suitable for single-point energy calculations on geometries previously optimized with a less expensive method like DFT or MP2.

A hypothetical comparison of methods for a key dihedral angle is shown below.

Table 1: Illustrative Comparison of Computational Methods for a Hypothetical C-C-C-Cl Dihedral Angle in a 1-(Chloromethyl)-1-ethylcyclohexane Conformer (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

MethodBasis SetCalculated Dihedral Angle (°)Relative Computational Cost
DFT (B3LYP)6-31G(d)65.2Low
DFT (ωB97X-D)6-311+G(d,p)63.8Medium
MP2aug-cc-pVDZ64.1High
CCSD(T)aug-cc-pVDZ63.9Very High

Conformational Energy Landscape Analysis

The cyclohexane ring is conformationally flexible, and the presence of two different, bulky substituents at the same carbon atom creates a complex energy landscape.

To explore the conformational space, potential energy surface (PES) scans are performed. This involves systematically changing a specific geometric parameter, typically a dihedral angle, and calculating the energy at each step. For 1-(Chloromethyl)-1-ethylcyclohexane, key scans would include:

Rotation around the C(ring)-C(ethyl) bond.

Rotation around the C(ring)-C(chloromethyl) bond.

Ring-inversion pathways.

These scans help identify all possible low-energy conformers and the energy barriers that separate them.

From the PES scans, candidate structures for stable conformers (local minima) and transition states (saddle points) are identified. These structures are then fully optimized to pinpoint their exact geometries and energies.

For 1-(Chloromethyl)-1-ethylcyclohexane, the primary conformers would be the two chair forms resulting from ring inversion. However, due to the gem-disubstitution, these two chairs are identical (enantiomeric if the molecule were chiral, but it is not). The analysis would therefore focus on the rotational conformers (rotamers) of the ethyl and chloromethyl groups. The relative energies of these rotamers would determine their population at a given temperature according to the Boltzmann distribution. The ethyl group, being larger than the chloromethyl group, would likely have a dominant influence on the conformational preferences due to steric hindrance.

Table 2: Hypothetical Relative Energies of Rotational Conformers of 1-(Chloromethyl)-1-ethylcyclohexane (Note: This table is for illustrative purposes only, as specific research data is unavailable. Energies are relative to the most stable conformer.)

Conformer IDDescriptionRelative Energy (kJ/mol) (DFT/B3LYP)
Conf-1Anti-periplanar arrangement of C-Cl and C-C(ethyl)0.00
Conf-2Gauche arrangement5.2
Conf-3Eclipsed arrangement (Transition State)15.8

Mechanistic Insights through Computational Modeling

Computational modeling can be used to predict the reactivity of 1-(Chloromethyl)-1-ethylcyclohexane. For example, studying its behavior in a nucleophilic substitution reaction (e.g., an SN1 or SN2 reaction) would involve:

Modeling Reactants, Products, and Intermediates: The geometries and energies of the starting material, the final product, and any potential carbocation intermediates (in an SN1 pathway) would be calculated.

Locating Transition States: The transition state for the reaction (e.g., the SN2 transition state involving the nucleophile, substrate, and leaving group) would be located. The energy of this transition state determines the activation energy and thus the rate of the reaction.

Reaction Pathway Mapping: An Intrinsic Reaction Coordinate (IRC) calculation would be performed to confirm that the located transition state correctly connects the reactants and products on the potential energy surface.

Such a study would reveal, for instance, whether the steric hindrance from the ethyl group and the cyclohexane ring favors a unimolecular (SN1) pathway by stabilizing a tertiary carbocation, or if a bimolecular (SN2) pathway remains possible despite the significant steric bulk.

Molecular Dynamics Simulations for Conformational Dynamics

1-(Chloromethyl)-1-ethylcyclohexane is a flexible molecule with several possible conformations due to the chair-boat interconversion of the cyclohexane ring and rotations around the single bonds of the substituents. Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including their conformational dynamics. acs.orgresearchgate.net

In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion. This provides a detailed picture of how the molecule explores its conformational space. For 1-(chloromethyl)-1-ethylcyclohexane, the primary conformational equilibrium is between two chair forms where the substituents (chloromethyl and ethyl groups) can occupy either axial or equatorial positions relative to the ring.

Due to the 1,3-diaxial interactions, which cause steric strain between an axial substituent and the axial hydrogens on the same side of the ring, the conformer with the larger group in the equatorial position is generally more stable. pressbooks.pubquimicaorganica.org In 1-(chloromethyl)-1-ethylcyclohexane, both the ethyl and chloromethyl groups are attached to the same carbon (C1). The conformational analysis will therefore focus on the chair-chair interconversion of the cyclohexane ring itself. The ethyl and chloromethyl groups will have preferred rotational orientations to minimize steric interactions with the ring.

MD simulations can be used to:

Determine the relative populations of different conformers at a given temperature.

Calculate the free energy barriers for conformational changes, such as the ring flip of the cyclohexane moiety.

Analyze the timescale of these conformational transitions.

By simulating the molecule in different solvents, MD can also reveal how the solvent environment influences the conformational landscape. For instance, a polar solvent might stabilize a conformer with a larger dipole moment.

Table 3: Key Conformational Features of 1-(Chloromethyl)-1-ethylcyclohexane

FeatureDescriptionExpected Dominant Conformation
Cyclohexane Ring Exists primarily in a chair conformation.The chair conformation is significantly more stable than boat or twist-boat forms.
Substituent Orientation Both the ethyl and chloromethyl groups are attached to C1.The cyclohexane ring will adopt a chair conformation. The rotational positions of the ethyl and chloromethyl groups will be such that they minimize steric clash with the axial hydrogens of the ring.
Conformational Interconversion The cyclohexane ring can undergo a "ring flip" to an alternative chair conformation.This process has a significant energy barrier. MD simulations can quantify this barrier and the rate of interconversion. acs.org

Applications in Advanced Materials and Polymer Science

Monomer for Polymer Synthesis (e.g., as part of a styrene (B11656) derivative)

While no studies have been found that specifically use 1-(Chloromethyl)-1-ethylcyclohexane as a monomer, its structure suggests hypothetical pathways for polymerization. The presence of the chloromethyl group could allow it to be converted into a polymerizable vinyl group through an elimination reaction. chegg.comlibretexts.org For instance, treatment with a strong base could potentially lead to the formation of 1-ethyl-1-(vinyl)cyclohexane, a styrene-like monomer. This derivative could then undergo polymerization.

Should a vinyl derivative of 1-(Chloromethyl)-1-ethylcyclohexane be synthesized, it could potentially be polymerized using controlled polymerization techniques. Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed for styrene derivatives to produce polymers with well-defined molecular weights and low polydispersity. researchgate.net The bulky ethylcyclohexyl group would likely influence the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature and mechanical strength. researchgate.netumn.edu

The chloromethyl group is a versatile functional handle for the post-polymerization modification of polymers. mdpi.com If 1-(Chloromethyl)-1-ethylcyclohexane were incorporated into a polymer backbone, the chloro- group would provide a reactive site for introducing various functionalities. For example, it could undergo nucleophilic substitution reactions to attach different chemical moieties, thereby tailoring the polymer's properties for specific applications. mdpi.com This approach is a common strategy for creating functional polymers with tailored characteristics. rsc.org

Building Block for Specialized Chemical Reagents

In the realm of chemical synthesis, alkyl halides like 1-(Chloromethyl)-1-ethylcyclohexane are fundamental building blocks. mdpi.comorgsyn.org The chloromethyl group can participate in a variety of reactions, such as Grignard reagent formation or nucleophilic substitutions, to create more complex molecules. pw.live These reactions could theoretically be used to synthesize specialized reagents where the 1-ethylcyclohexyl group imparts specific steric or lipophilic properties. However, no specific examples of such reagents derived from this compound are present in the available literature.

Role in the Synthesis of Fine Chemicals (excluding pharmaceutical/agrochemical product details)

The synthesis of fine chemicals often involves the use of versatile intermediates that can be elaborated into a range of target molecules. 1-(Chloromethyl)-1-ethylcyclohexane could hypothetically serve as a precursor in multi-step syntheses. libretexts.org For example, the chlorine atom can be displaced by a variety of nucleophiles to introduce different functional groups, leading to a diverse array of derivatives. These derivatives could find use in various sectors of the chemical industry, although specific, non-proprietary examples are not documented.

Advanced Analytical Methodologies in Chemical Characterization Focus on Techniques, Not Specific Data

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1-(Chloromethyl)-1-ethylcyclohexane, providing insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of 1-(Chloromethyl)-1-ethylcyclohexane, the distinct chemical environments of the hydrogen atoms (protons) lead to a characteristic spectrum. The protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent chlorine atom. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling with neighboring protons. The protons of the cyclohexane (B81311) ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum, typical for cyclic alkanes. The integration of these signals provides a ratio of the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Chloromethyl)-1-ethylcyclohexane

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₂Cl 3.4 - 3.6 Singlet 2H
Cyclohexane -CH₂- 1.2 - 1.8 Multiplet 10H
Ethyl -CH₂- 1.3 - 1.5 Quartet 2H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon of the chloromethyl group will be significantly downfield due to the electronegative chlorine. The quaternary carbon of the cyclohexane ring, bonded to both the chloromethyl and ethyl groups, will also have a characteristic chemical shift. The carbons of the ethyl group and the remaining methylene carbons of the cyclohexane ring will appear at distinct positions in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Chloromethyl)-1-ethylcyclohexane

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CH₂Cl 70 - 75
Quaternary C 40 - 45
Cyclohexane -CH₂- 20 - 35
Ethyl -CH₂- 25 - 30

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of the chemical bonds within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(Chloromethyl)-1-ethylcyclohexane is expected to show characteristic absorption bands corresponding to the various functional groups and bond types present. Strong C-H stretching vibrations from the ethyl and cyclohexane groups are anticipated in the 2850-3000 cm⁻¹ region. A key feature will be the C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups will also be present in the 1350-1470 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For 1-(Chloromethyl)-1-ethylcyclohexane, the C-C bond stretches within the cyclohexane ring and the C-Cl stretch are expected to be Raman active. The symmetric C-H stretching vibrations will also give rise to strong Raman signals.

Table 3: Expected Vibrational Frequencies for 1-(Chloromethyl)-1-ethylcyclohexane

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H Stretch (sp³) 2850 - 3000 2850 - 3000
CH₂ Bend 1450 - 1470 1450 - 1470
CH₃ Bend 1370 - 1380 1370 - 1380

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. In the context of 1-(Chloromethyl)-1-ethylcyclohexane, electron ionization (EI) would likely be used, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass of the molecular ion provides the molecular weight of the compound. The fragmentation pattern gives structural clues. Key fragmentations would include the loss of the chlorine atom, the ethyl group, and the chloromethyl group. The relative abundance of these fragments depends on the stability of the resulting carbocations and radicals.

Table 4: Predicted Key Mass Spectrometry Fragments for 1-(Chloromethyl)-1-ethylcyclohexane

Fragment Ion Proposed Structure Predicted m/z
[M]⁺ [C₉H₁₇Cl]⁺ 160/162 (isotope pattern)
[M-Cl]⁺ [C₉H₁₇]⁺ 125
[M-C₂H₅]⁺ [C₇H₁₂Cl]⁺ 131/133
[M-CH₂Cl]⁺ [C₈H₁₅]⁺ 111
[C₆H₁₀CH₂Cl]⁺ Loss of ethyl from ring 131/133
[C₂H₅]⁺ Ethyl cation 29

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 1-(Chloromethyl)-1-ethylcyclohexane from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like 1-(Chloromethyl)-1-ethylcyclohexane. The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions. For a non-polar compound like this, a non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane, would be appropriate. A flame ionization detector (FID) would provide excellent sensitivity for this hydrocarbon-based molecule.

Table 5: Typical Gas Chromatography Parameters for 1-(Chloromethyl)-1-ethylcyclohexane Analysis

Parameter Typical Value/Type
Column Capillary, non-polar (e.g., DB-1, HP-5)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature ramp (e.g., 50 °C to 250 °C)
Detector Flame Ionization Detector (FID)

High-performance liquid chromatography (HPLC) is another powerful separation technique. Due to the non-polar nature and lack of a strong chromophore in 1-(Chloromethyl)-1-ethylcyclohexane, its analysis by HPLC presents some challenges. A reversed-phase HPLC method would be the most suitable approach. In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide adequate separation. Detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as the compound lacks significant UV absorbance.

Table 6: Typical High-Performance Liquid Chromatography Parameters for 1-(Chloromethyl)-1-ethylcyclohexane Analysis

Parameter Typical Value/Type
Column Reversed-phase (e.g., C18, C8)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This powerful method provides precise information about bond lengths, bond angles, and conformational details, which are crucial for understanding the structure-property relationships of a chemical compound. For a molecule such as 1-(Chloromethyl)-1-ethylcyclohexane, which possesses a flexible cyclohexane ring and a stereocenter, X-ray crystallography can offer invaluable insights into its solid-state conformation and packing.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. wikipedia.org When a beam of monochromatic X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, leading to a unique diffraction pattern of spots of varying intensities. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, and a detailed molecular model can be built and refined. csic.es

The process of determining a crystal structure using X-ray crystallography involves several key steps. The first and often most challenging step is the growth of a high-quality single crystal of the compound of interest. nih.gov This is typically achieved by slow crystallization from a suitable solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction data is collected by rotating the crystal and recording the diffraction pattern at various orientations. Sophisticated software is then used to process the diffraction data, solve the phase problem, and generate the electron density map. The final step involves refining the atomic positions and thermal parameters to obtain the best possible fit between the calculated and observed diffraction data. csic.esnih.gov

While specific crystallographic data for 1-(Chloromethyl)-1-ethylcyclohexane is not publicly available, the following table provides a hypothetical example of the type of crystallographic parameters that would be obtained from a successful X-ray diffraction study of a similar organic compound.

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1056.7
Z4
Calculated density (g/cm³)1.205
R-factor (%)4.5

Furthermore, the crystal structure would elucidate the intermolecular interactions present in the solid state, such as van der Waals forces or potential weak hydrogen bonds, which govern the packing of the molecules in the crystal lattice. This information is critical for understanding the physical properties of the compound, including its melting point and solubility.

Conclusion and Future Directions in 1 Chloromethyl 1 Ethylcyclohexane Research

Summary of Key Synthetic and Mechanistic Advances

The synthesis and reactivity of 1-(Chloromethyl)-1-ethylcyclohexane are governed by its unique structure: a primary chloride attached to a quaternary carbon center. This "neopentyl-like" arrangement imposes significant steric hindrance, which dictates the plausible synthetic and mechanistic pathways.

Synthetic Approaches: Key synthetic strategies for alkyl halides can be adapted for the preparation of 1-(Chloromethyl)-1-ethylcyclohexane. The most direct methods would involve the conversion of a corresponding alcohol or the halogenation of a hydrocarbon precursor.

From Alcohols: The most reliable synthesis would likely involve the treatment of 1-ethyl-1-(hydroxymethyl)cyclohexane with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) followed by a halide exchange. openstax.org These reagents are effective for converting primary alcohols to alkyl halides under mild conditions that are less prone to the rearrangements that can occur with hydrohalic acids like HCl. openstax.org

From Alkanes: Free-radical halogenation of 1-ethyl-1-methylcyclohexane (B8809629) could, in principle, yield the target compound. msu.edulibretexts.org However, this method would suffer from a lack of selectivity, as abstraction of tertiary hydrogens is kinetically favored over primary hydrogens, leading to a mixture of chlorinated products. msu.edulibretexts.orgyoutube.com

Mechanistic Insights: The reactivity of 1-(Chloromethyl)-1-ethylcyclohexane is dominated by its steric bulk, which severely retards the classic Sₙ2 reaction pathway. crunchchemistry.co.uk

Substitution Reactions: A direct backside attack by a nucleophile (Sₙ2) is highly hindered by the ethyl group and the cyclohexane (B81311) ring. Therefore, such reactions would be extremely slow under standard conditions. The Sₙ1 pathway is also disfavored because it would require the formation of a highly unstable primary carbocation. masterorganicchemistry.comyoutube.com

Elimination Reactions: Elimination reactions (E2) are possible but are also influenced by sterics. A strong, sterically hindered base would be required to promote the abstraction of a β-hydrogen to form an alkene. libretexts.org The stability of the potential carbocation intermediate makes the E1 pathway unlikely. ijrpr.com

The table below summarizes the most plausible synthetic and reaction mechanisms.

Process Proposed Reagents Governing Mechanism Key Considerations
Synthesis 1-Ethyl-1-(hydroxymethyl)cyclohexane + SOCl₂Nucleophilic Acyl Substitution followed by Sₙ2High yield, avoids rearrangement, generally preferred method. openstax.org
Synthesis 1-Ethyl-1-methylcyclohexane + Cl₂/UV lightFree Radical HalogenationPoor selectivity, will produce multiple isomers. libretexts.org
Reactivity Strong, non-hindered nucleophile (e.g., CN⁻)Sₙ2 (very slow)Steric hindrance at the α-carbon dramatically reduces reaction rate. crunchchemistry.co.ukmasterorganicchemistry.com
Reactivity Strong, hindered base (e.g., t-BuOK)E2Requires specific anti-periplanar geometry of H and Cl, regioselectivity is a key issue. libretexts.org

This table is interactive. Click on the headers to learn more about each aspect.

Unexplored Reactivity Pathways and Stereochemical Challenges

The inherent steric hindrance of 1-(Chloromethyl)-1-ethylcyclohexane makes it an excellent candidate for exploring the limits of known reactions and uncovering novel reactivity.

Unexplored Pathways:

Organometallic Chemistry: The formation of a Grignard or organolithium reagent from this halide would be challenging. However, modern techniques using highly reactive metals (e.g., Rieke magnesium) could potentially enable the synthesis of these valuable intermediates, opening the door to a range of carbon-carbon bond-forming reactions.

Radical-Mediated Reactions: The C-Cl bond could be activated under radical conditions. Photoredox catalysis, which uses visible light to generate radical intermediates under mild conditions, could enable cross-coupling or addition reactions that are not feasible via traditional ionic pathways. patsnap.com

Transition-Metal Catalyzed Cross-Coupling: While challenging, recent advances in catalyst design have enabled the use of sterically hindered alkyl halides in cross-coupling reactions (e.g., Suzuki, Negishi). patsnap.comacs.org Investigating the performance of 1-(Chloromethyl)-1-ethylcyclohexane with advanced ligand/catalyst systems could push the boundaries of these powerful methods.

Stereochemical Challenges: The primary stereochemical issue associated with this molecule is not its synthesis (the quaternary center is achiral) but its subsequent reactions, particularly elimination.

Conformational Control in E2 Eliminations: The E2 reaction requires a rigid anti-periplanar alignment of a β-hydrogen and the chlorine leaving group. The cyclohexane ring exists in rapidly flipping chair conformations. mvpsvktcollege.ac.inslideshare.net The bulky ethyl group will preferentially occupy an equatorial position to minimize steric strain (1,3-diaxial interactions). stereoelectronics.orglibretexts.org This conformational preference dictates which β-hydrogens can achieve the necessary axial orientation for elimination, thereby controlling the regioselectivity of the resulting alkene.

The table below outlines the potential elimination products and the conformational requirements.

β-Hydrogen Source Elimination Product Conformational Requirement for E2 Plausibility
Ethyl Group (-CH₂CH₃)1-Ethyl-1-vinylcyclohexaneFree rotation allows for anti-periplanar alignment.High
Cyclohexane Ring (C2/C6)1-Ethylidene-2-methylenecyclohexane (unlikely) / Rearranged ProductsThe chloromethyl group must be axial for a ring hydrogen to be anti-periplanar.Low, due to the high energy of the required conformation.

Potential for Novel Academic Applications in Synthetic Chemistry

The unique structural features of 1-(Chloromethyl)-1-ethylcyclohexane make it a valuable tool for specialized applications in academic research.

Probing Reaction Mechanisms: Due to its extreme steric hindrance towards Sₙ2 and its inability to form a stable carbocation for Sₙ1, it serves as an ideal substrate to test the efficacy of new catalytic systems designed to overcome these limitations.

Synthesis of Spirocycles: The compound is a precursor for creating spirocyclic systems, where two rings share a single carbon atom. For example, intramolecular substitution with a tethered nucleophile could generate spiro-ethers or amines, which are important motifs in natural products and medicinal chemistry. acs.org

Building Block in Materials Science: The bulky and rigid 1-ethylcyclohexyl group can be incorporated into polymers or larger molecular architectures to control their physical properties, such as solubility, thermal stability, and morphology. Its relative inertness ensures that the core structure remains intact during subsequent chemical modifications.

Emerging Methodologies for Enhanced Synthesis and Transformation

Modern synthetic chemistry offers powerful new tools that could revolutionize the synthesis and use of hindered molecules like 1-(Chloromethyl)-1-ethylcyclohexane. ijrpr.comnumberanalytics.com

C-H Functionalization: Instead of building the functionalized cyclohexane ring from the ground up, C-H functionalization logic could be applied. acs.org A directing group could be used to selectively install the ethyl or chloromethyl group onto a pre-existing cyclohexane core, offering a more atom-economical and modular approach.

Photoredox and Electrochemical Catalysis: These methods excel at generating reactive intermediates under exceptionally mild conditions. chemrxiv.orgacs.org An electrochemical approach could reduce the C-Cl bond to generate a radical or anionic intermediate, which could then be trapped by an electrophile. acs.org Similarly, photoredox catalysis can enable couplings of alkyl halides that are impossible under thermal conditions. patsnap.com

Flow Chemistry: Synthesizing or using potentially reactive intermediates derived from 1-(Chloromethyl)-1-ethylcyclohexane could be made safer and more efficient using flow chemistry. The ability to precisely control temperature, pressure, and reaction time in a continuous reactor minimizes the decomposition of unstable species and allows for rapid optimization.

Methodology Application to 1-(Chloromethyl)-1-ethylcyclohexane Potential Advantage
Classical Synthesis Conversion of alcohol with SOCl₂Reliable, well-understood. openstax.org
Emerging: C-H Functionalization Direct installation of functional groups onto a cyclohexane ring.High atom economy, modular. acs.org
Emerging: Photoredox Catalysis Activation of the C-Cl bond for cross-coupling.Mild conditions, high functional group tolerance. patsnap.comchemrxiv.org
Emerging: Electrochemistry Reductive or oxidative activation of the molecule.Avoids chemical redox agents, high degree of control. acs.org

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